molecular formula C26H23NO4 B13517782 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid

Cat. No.: B13517782
M. Wt: 413.5 g/mol
InChI Key: DWMDYFFFVVTXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring, which is further connected to a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid typically involves the following steps:

    Formation of the Fmoc-protected pyrrolidine: The pyrrolidine ring is first protected with the fluorenylmethoxycarbonyl group. This is usually achieved by reacting pyrrolidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with benzoic acid: The Fmoc-protected pyrrolidine is then coupled with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of Fmoc-protected pyrrolidine: This is done in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.

    Automated coupling processes: The coupling of Fmoc-protected pyrrolidine with benzoic acid is often automated to increase efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid undergoes several types of chemical reactions:

    Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: DCC or DIC in the presence of DMAP is used for coupling reactions.

Major Products

    Deprotected pyrrolidine: Removal of the Fmoc group yields the free pyrrolidine derivative.

    Substituted benzoic acids: Electrophilic aromatic substitution reactions yield various substituted benzoic acids.

Scientific Research Applications

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is widely used in scientific research, particularly in:

    Peptide synthesis: It serves as a protecting group for amino acids, facilitating the stepwise construction of peptides.

    Medicinal chemistry: It is used in the synthesis of peptide-based drugs and other bioactive molecules.

    Biological studies: The compound is used to study protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The primary function of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The deprotection step, which removes the Fmoc group, is typically carried out under basic conditions, allowing the amino group to participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is unique due to its specific structure, which combines the Fmoc-protected pyrrolidine with a benzoic acid moiety. This combination provides both stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)18-11-9-17(10-12-18)19-13-14-27(15-19)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)

InChI Key

DWMDYFFFVVTXKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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